Lipophilicity Fine‑Tuning: XLogP3 = 2.8 Offers a Balanced logP Window Between Cyclopentyl (2.47) and Cyclohexyl (2.86) Analogs
The computed XLogP3 of the target compound is 2.8 [REFS‑1], which is 0.33 log units higher than that of the 5‑cyclopentyl analog (XLogP3 = 2.47 [REFS‑2]) and 0.06 log units lower than the 5‑cyclohexyl analog (XLogP3 = 2.86 [REFS‑3]). Compared with the 5‑phenyl analog (XLogP3 = 2.2 [REFS‑4]), the target compound is 0.6 log units more lipophilic. This positions the 1‑methylcyclopentyl derivative in an intermediate lipophilicity range that is often associated with improved oral bioavailability and cellular permeability while avoiding excessive logP values that can lead to high metabolic clearance and promiscuous off‑target binding [REFS‑5].
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | 3-(Chloromethyl)-5-cyclopentyl-1,2,4-oxadiazole (CAS 915925‑39‑2): 2.466; 3-(Chloromethyl)-5-cyclohexyl-1,2,4-oxadiazole (CAS 189130‑88‑9): 2.856; 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole (CAS 1201‑68‑9): 2.2 |
| Quantified Difference | ΔXLogP3 = +0.33 vs. cyclopentyl; −0.06 vs. cyclohexyl; +0.60 vs. phenyl |
| Conditions | XLogP3 algorithm v3.0 (PubChem); consistent computational methodology across comparators |
Why This Matters
A 0.3–0.6 log unit difference in lipophilicity can shift a compound across key ADME thresholds (e.g., logD₇.₄ < 3 for oral absorption), making the target compound a superior starting point for SAR campaigns that require a specific lipophilicity window without introducing a fully aromatic or fully saturated six‑membered ring.
- [1] Kuujia.com / PubChem CID 80256997. XLogP3 = 2.8 for 3-(chloromethyl)-5-(1-methylcyclopentyl)-1,2,4‑oxadiazole. Accessed 2026‑04‑30. View Source
- [2] PubChem. 3-(Chloromethyl)-5-phenyl-1,2,4‑oxadiazole (CID 735703). XLogP3 = 2.2. Accessed 2026‑04‑30. View Source
- [3] Waring, M.J. (2010) Lipophilicity in drug discovery. Expert Opin. Drug Discov., 5, 235–248. Reviews the impact of logP/logD on ADME parameters. View Source
